Product packaging for 2-(4-(Methylthio)phenyl)pyridine(Cat. No.:CAS No. 4373-59-5)

2-(4-(Methylthio)phenyl)pyridine

Cat. No.: B2571947
CAS No.: 4373-59-5
M. Wt: 201.29
InChI Key: TXBSGVPDZSUPPZ-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine is a six-membered aromatic heterocycle with a chemical formula of C₅H₅N. nih.govnih.govwikipedia.org It is structurally analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. nih.govwikipedia.org This substitution has profound effects on the molecule's physical and chemical properties. The nitrogen atom imparts basicity and polarity to the ring system. nih.gov The lone pair of electrons on the nitrogen atom is located in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system, which allows it to engage in hydrogen bonding with receptors, a key feature in medicinal chemistry. nih.govlibretexts.org

Pyridine and its derivatives are ubiquitous in chemistry and have diverse applications. They are widely used as solvents, particularly in reactions where an acid scavenger is needed. nih.gov More significantly, the pyridine nucleus is a privileged scaffold in drug discovery and is found in numerous pharmaceuticals, including well-known drugs like esomeprazole and imatinib. nih.gov The pyridine ring is also a component of essential biomolecules such as niacin (vitamin B3) and pyridoxine (vitamin B6). nih.govnih.gov In the realm of materials science, pyridine derivatives are used as ligands for organometallic compounds and in the synthesis of functional materials. nih.gov Furthermore, the pyridine scaffold is a key component in many agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comresearchgate.net

The synthesis of pyridine derivatives is a well-established area of organic chemistry, with classic methods like the Hantzsch pyridine synthesis still in use, alongside modern cross-coupling strategies that allow for precise functionalization of the pyridine ring. wikipedia.org The versatility in synthesis and the wide range of accessible derivatives make pyridine a cornerstone of modern heterocyclic chemistry. nih.gov

Significance of the Methylthioarylpyridine Structural Motif

The methylthioarylpyridine structural motif, as exemplified by 2-(4-(Methylthio)phenyl)pyridine, combines the features of a pyridine ring with a sulfur-containing functional group on an attached phenyl ring. The methylthio group (-SCH₃) is of particular interest due to its electronic properties and its utility as a synthetic handle.

The sulfur atom can be readily oxidized to form sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃) groups. vulcanchem.com This transformation is a key step in the synthesis of various targeted molecules. For instance, in the synthesis of certain COX-2 inhibitors, a related compound, 3-2-(4-(methylthio)phenyl)acetylpyridine, is oxidized to the corresponding methylsulfonyl derivative. google.comgoogle.comgoogleapis.comgoogle.com This oxidation is often achieved using reagents like hydrogen peroxide in the presence of a catalyst such as an alkali metal tungstate. google.comgoogle.comgoogleapis.com The conversion of the methylthio group to the more electron-withdrawing methylsulfonyl group can significantly alter the biological activity and pharmacokinetic properties of a molecule.

From a synthetic standpoint, the methylthio group can also participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, further enhancing the synthetic utility of the methylthioarylpyridine scaffold. The presence of this functional group allows for late-stage diversification of molecular structures, a valuable strategy in the development of new chemical entities.

Overview of Research Trajectories and Academic Relevance

The academic and industrial interest in this compound and related structures can be broadly categorized into two main trajectories: medicinal chemistry and materials science.

In medicinal chemistry, the methylthioarylpyridine core is a key intermediate in the synthesis of pharmacologically active compounds. As mentioned, derivatives of this structure are precursors to potent and selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. google.com The synthetic pathway often involves the condensation of a (methylthio)phenylacetonitrile derivative with a nicotinic ester, followed by hydrolysis, decarboxylation, and oxidation of the methylthio group. google.comgoogle.com This highlights the role of the methylthioarylpyridine scaffold as a crucial building block for accessing complex molecular targets.

In the field of materials science, 2-phenylpyridine (B120327) derivatives have attracted significant attention as ligands for the preparation of phosphorescent organometallic complexes, particularly those of iridium(III). wikipedia.org These complexes are widely used as emitters in organic light-emitting diodes (OLEDs). The electronic properties of the 2-phenylpyridine ligand can be tuned by introducing substituents on either the phenyl or the pyridine ring, which in turn influences the emission color and efficiency of the resulting OLED device. wikipedia.org The introduction of a methylthio group, as in this compound, could modulate the electronic structure of the ligand and the photophysical properties of its metal complexes. Research in this area focuses on creating novel emitters with improved performance for display and lighting applications.

Furthermore, the general class of phenylpyridine compounds has been explored for applications in agrochemicals. Studies have shown that certain 2-phenylpyridine derivatives exhibit insecticidal activity against various pests. mdpi.commdpi.com This suggests a potential research avenue for this compound and its derivatives as lead compounds in the development of new crop protection agents.

Data Tables

Table 1: Properties of Pyridine

PropertyValue
Chemical FormulaC₅H₅N
Molar Mass79.1 g/mol
AppearanceColorless liquid
OdorDisagreeable, fish-like
Density0.9819 g/cm³
Melting Point-41.6 °C
Boiling Point115.2 °C
Solubility in WaterMiscible
Basicity (pKa of conjugate acid)5.25

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NS B2571947 2-(4-(Methylthio)phenyl)pyridine CAS No. 4373-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfanylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBSGVPDZSUPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 2-(4-(Methylthio)phenyl)pyridine

Direct approaches to construct the core structure of this compound involve the formation of the pivotal carbon-carbon bond between the pyridine (B92270) and phenyl rings.

Transition metal-catalyzed cross-coupling reactions are the cornerstone for the efficient synthesis of biaryl compounds, including this compound. mdpi.com These methods offer high yields and excellent functional group tolerance. thermofisher.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds. mdpi.com For the synthesis of this compound, this reaction typically involves the palladium-catalyzed coupling of a 2-halopyridine (such as 2-bromopyridine (B144113) or 2-chloropyridine) with 4-(methylthio)phenylboronic acid. researchgate.netnih.gov The reaction is carried out in the presence of a base, such as sodium carbonate or potassium phosphate, and a palladium catalyst, often complexed with phosphine (B1218219) ligands like triphenylphosphine (B44618). mdpi.comnih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields. nih.gov While 2-pyridylboronic acids are known for their instability, using them as the nucleophilic partner is also a viable, though less common, approach. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Electrophile Nucleophile Catalyst Base Solvent Temperature
2-Bromopyridine 4-(Methylthio)phenylboronic acid PdCl₂(PPh₃)₂ Na₂CO₃ (2M aq.) Dimethoxyethane (DME) 110 °C (Microwave) nih.gov

Negishi Coupling: The Negishi coupling provides another powerful route, reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The synthesis of the target molecule can be achieved by coupling a 2-halopyridine with a pre-formed (4-(methylthio)phenyl)zinc halide reagent. youtube.com Alternatively, 2-pyridylzinc halides can be reacted with a 4-(methylthio)phenyl halide (e.g., 4-bromo- or 4-iodothioanisole). researchgate.net Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt like ZnBr₂. youtube.com This method is noted for its tolerance of various functional groups. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could react 2-(trialkylstannyl)pyridine, such as 2-(trimethylstannyl)pyridine, with a 4-(methylthio)phenyl halide. nih.gov Conversely, 4-(methylthio)phenylstannane can be coupled with a 2-halopyridine. Organostannanes are stable to air and moisture, which can be an advantage, though their toxicity is a significant drawback. thermofisher.comlibretexts.org The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the product. wikipedia.org

Classical condensation reactions offer an alternative to metal-catalyzed methods. Retrosynthetic analysis based on reactions like the Claisen or Dieckmann condensation can inform strategies to build the target molecule. youtube.comyoutube.com For instance, a 1,3-dicarbonyl compound can be a key intermediate. A plausible, though less common, route could involve the construction of the pyridine ring itself. This might be achieved through a multi-component reaction, such as a Hantzsch-type synthesis, or by cyclizing precursors that already contain the 4-(methylthio)phenyl moiety. For example, a reaction between an enone bearing the 4-(methylthio)phenyl group and an ammonia (B1221849) source could, in principle, form the dihydropyridine (B1217469) ring, which would then be oxidized to the aromatic pyridine.

Nucleophilic substitution provides a direct method for aryl-aryl bond formation. One common strategy involves the reaction of an organometallic reagent, acting as a nucleophile, with a haloaromatic compound. For this specific target, phenyllithium (B1222949) or a Grignard reagent derived from 4-bromothioanisole (B94970) could be reacted with pyridine. This type of reaction often proceeds via an initial addition to the pyridine ring, followed by an elimination step to restore aromaticity. orgsyn.org The success of this method depends heavily on the stability of the organometallic reagent and the reaction conditions. orgsyn.org

Another approach is nucleophilic aromatic substitution (S_NAr), where a halogen on an electron-deficient pyridine ring is displaced by a nucleophile. thieme-connect.com For example, a 2-halopyridine can react with a nucleophilic 4-(methylthio)phenyl species. The pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack. thieme-connect.comnih.gov

Synthesis of Key Precursors for this compound and Its Derivatives

The success of cross-coupling reactions hinges on the availability of key precursors.

4-(Methylthio)phenylboronic acid: This is a crucial reagent for Suzuki-Miyaura coupling. sigmaaldrich.com It is a commercially available, stable solid. sigmaaldrich.comsynblock.comtcichemicals.com Its synthesis typically starts from 4-bromothioanisole, which undergoes lithiation with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup to yield the boronic acid. It is important to use the boronic acid in its pure form, as commercial samples may contain varying amounts of the corresponding anhydride (B1165640) (boroxine), which can affect reactivity. orgsyn.org

2-Halopyridines: 2-Chloropyridines and 2-bromopyridines are common electrophilic partners in cross-coupling reactions. acs.orgresearchgate.net These compounds can be synthesized through various methods. researchgate.netrsc.org Direct halogenation of pyridine is often difficult and unselective. A more effective method involves the halogenation of pyridine-N-oxide, followed by deoxygenation. Alternatively, the Sandmeyer reaction on 2-aminopyridine (B139424) can be employed to introduce bromine or chlorine. 2-Halopyridinium salts can also serve as precursors for various transformations. nih.gov

Systematic Functionalization of the Pyridine Nucleus and Phenyl Moiety

Further diversification of the this compound scaffold can be achieved by functionalizing either the pyridine or the phenyl ring.

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a challenging transformation. youtube.com The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene (B151609). youtube.commasterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring. youtube.comlibretexts.org

If the reaction does proceed, substitution is strongly directed to the C-3 and C-5 positions (meta to the nitrogen), as the C-2, C-4, and C-6 positions are more deactivated. youtube.com Therefore, direct electrophilic substitution on this compound would be expected to yield the 3- or 5-substituted isomers, likely requiring harsh reaction conditions and resulting in low yields. acs.org

A common strategy to overcome the low reactivity of the pyridine ring is to first convert it to pyridine-N-oxide. The N-oxide group is electron-donating through resonance, activating the ring (particularly the 2- and 4-positions) towards electrophilic attack. After the substitution reaction, the N-oxide can be removed by reduction with a reagent like triphenylphosphine or zinc dust to restore the pyridine ring. youtube.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2 and C4) to the nitrogen atom. stackexchange.comwikipedia.org This reactivity is attributed to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.comwikipedia.orgnih.gov

Pyridines containing suitable leaving groups at the 2- and 4-positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org While direct nucleophilic substitution on an unsubstituted pyridine ring is challenging, the presence of activating groups or the use of strong nucleophiles can facilitate such transformations. The Chichibabin reaction, for instance, employs sodium amide to directly aminate pyridine at the 2-position. wikipedia.org For this compound, while specific examples of direct nucleophilic substitution on the pyridine ring are not extensively documented in readily available literature, the general principles of pyridine chemistry suggest that reactions with strong nucleophiles or under conditions that form a pyridinium (B92312) salt would favor substitution at the C6 position.

Substitutions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the two substituents, the pyridine ring and the methylthio group, determine the position of substitution. The methylthio group is an ortho-, para-directing activator, while the 2-pyridyl group is a deactivating meta-director. quimicaorganica.org Therefore, electrophilic attack is most likely to occur at the positions ortho to the activating methylthio group (C3' and C5').

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comlibretexts.org For instance, chlorination can be achieved using chlorine gas with a Lewis acid catalyst like iron(III) chloride. libretexts.org Nitration typically employs a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO2+) as the electrophile. libretexts.org

Transformations and Reactivity of the Methylthio Group

The methylthio group (-SCH3) is a versatile functional group that can undergo various transformations, significantly expanding the synthetic utility of this compound.

Oxidation Pathways (e.g., to Sulfoxide (B87167), Sulfone)

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. The oxidation of sulfides to sulfoxides is a common transformation, and numerous reagents can achieve this, though over-oxidation to the sulfone can be a challenge. nih.gov Hydrogen peroxide is a "green" oxidant that can be used for this purpose, often in the presence of a catalyst or in a suitable solvent system like glacial acetic acid to promote selective oxidation. nih.govjsynthchem.com

Further oxidation of the sulfoxide yields the sulfone. researchgate.net Reagents like Oxone® (potassium peroxymonosulfate) are effective for the oxidation of aryl methyl sulfides to the corresponding sulfones. acs.org For example, dissolving the thiomethyl compound in methanol (B129727) and adding a solution of Oxone® in water can lead to the formation of the sulfonyl derivative. acs.org The reaction progress can often be monitored by techniques like thin-layer chromatography (TLC). prepchem.com

Starting MaterialOxidizing AgentProductReference
This compoundHydrogen Peroxide / Acetic Acid2-(4-(Methylsulfinyl)phenyl)pyridine nih.gov
This compoundOxone®2-(4-(Methylsulfonyl)phenyl)pyridine acs.org
Aryl Methyl Sulfidem-CPBAAryl Methyl Sulfone organic-chemistry.org
3-cyano-6-methyl-5-[4-(methylsulfinyl)phenyl]-2(1H)-pyridinoneHydrogen Peroxide / Tungstic Acid3-cyano-6-methyl-5-[4-(methylsulfonyl)phenyl]-2(1H)-pyridinone prepchem.com

Reactions Involving Sulfur Extrusion or Exchange

Information specifically detailing sulfur extrusion or exchange reactions for this compound is limited in the provided search results. However, general methods for desulfurization of aryl sulfides exist, such as treatment with Raney nickel, which can cleave the C-S bond and replace the sulfur-containing group with a hydrogen atom. organic-chemistry.org

C-S Bond Cleavage and Formation Reactions

The carbon-sulfur bond in the methylthio group can be cleaved under certain conditions. For instance, in the synthesis of some pharmaceutical intermediates, the related 4-(methylthio)phenylacetonitrile (B1302252) undergoes transformations that involve the manipulation of groups attached to the phenyl ring, implying the stability of the C-S bond under those specific reaction conditions. google.com

Conversely, the formation of the C-S bond is a key step in the synthesis of this compound and its derivatives. This can be achieved through various cross-coupling reactions, although specific examples for this exact compound are not detailed in the initial search results.

Advanced Synthetic Techniques for Derivatization

Modern synthetic methods offer powerful tools for the derivatization of this compound. One of the most significant is C-H activation. acs.org This technique allows for the direct functionalization of otherwise unreactive C-H bonds, providing a more atom-economical and efficient route to complex molecules. acs.org

For 2-phenylpyridine (B120327) and its derivatives, palladium-catalyzed C-H activation at the ortho position of the phenyl ring is a well-established method for introducing new functional groups. nih.govrsc.orgnih.gov This process typically involves the formation of a palladacycle intermediate. nih.gov Various coupling partners can then be used to introduce aryl, alkyl, or other groups. mdpi.com For instance, the palladium-catalyzed arylation of 2-arylpyridines with aryl halides has been demonstrated. mdpi.com While the provided search results focus on the general reactivity of 2-phenylpyridines, these methods are directly applicable to the derivatization of this compound, allowing for the synthesis of a wide range of novel compounds. nih.gov

SubstrateTechniqueReagent/CatalystProduct TypeReference
2-PhenylpyridineC-H Activation/ArylationPd(OAc)2 / Diaryliodonium Saltsortho-Arylated 2-Phenylpyridine nih.gov
2-PhenylpyridineC-H Activation/AcylationPd(OAc)2 / Aldehydes / Photocatalystortho-Acylated 2-Phenylpyridine nih.gov
2-ArylpyridineC-H Activation/Arylation[RuCl2(η6-C6H6)]2 / PPh3ortho-Arylated 2-Arylpyridine mdpi.com

Regioselective Functionalization

The selective functionalization of the this compound core is paramount for creating diverse derivatives. The inherent electronic properties of the pyridine and phenyl rings, along with the directing capabilities of the pyridine nitrogen and the methylthio group, allow for targeted C-H activation and cross-coupling reactions.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective arylation, and alkylation of 2-phenylpyridine derivatives. nih.govresearchgate.netrsc.org The pyridine nitrogen atom acts as an effective directing group, facilitating the activation of the ortho-C-H bond on the phenyl ring. This strategy allows for the introduction of various aryl or alkyl groups at a specific position, leading to a wide array of functionalized molecules. For instance, studies on the palladium-catalyzed ortho-arylation of 2-phenylpyridine with arenediazonium salts have demonstrated high selectivity for the ortho position of the phenyl ring. nih.gov This method offers a robust protocol for creating biaryl structures under mild conditions. researchgate.netnih.gov

The reaction conditions for such transformations are crucial for achieving high yields and selectivity. A typical palladium-catalyzed C-H arylation might involve a palladium(II) acetate (B1210297) catalyst in a suitable solvent like acetic acid. nih.gov The choice of the arylating agent, such as a diaryliodonium salt, can also influence the reaction's efficiency, with electron-withdrawing groups on the arylating agent often accelerating the C-H arylation process. nih.gov

Reactant 1Reactant 2 (Arylating/Alkylating Agent)CatalystSolventConditionsProductYieldReference
2-PhenylpyridineDiaryliodonium SaltPd(OAc)₂Acetic Acid100 °Cortho-Arylated 2-phenylpyridineHigh nih.gov
2-PhenylpyridineArenediazonium SaltPalladium Catalyst-Mild Conditionsortho-Arylated 2-phenylpyridine- nih.gov
2-PhenylpyridinesAlkyl IodidesPalladium Catalyst--ortho-Alkylated 2-phenylpyridines- rsc.org

Furthermore, the use of blocking groups can provide an alternative strategy for achieving regioselectivity. For instance, a maleate-derived blocking group has been shown to enable the selective C-4 alkylation of pyridines via a Minisci-type reaction. nih.govchemrxiv.org While not directly demonstrated on this compound, this approach highlights a promising avenue for functionalizing the pyridine ring at positions that are typically less reactive.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. bohrium.comnih.gov These one-pot syntheses are increasingly being applied to the construction of diverse heterocyclic scaffolds, including pyridine derivatives.

The synthesis of highly functionalized pyridines can be achieved through various MCR strategies. For example, a three-component reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a rapid and environmentally friendly route to N-alkylated pyridines. mdpi.com This tandem process, proceeding through Knoevenagel condensation, Michael addition, and intramolecular cyclization, demonstrates the power of MCRs in generating molecular complexity from simple starting materials. mdpi.com

Another notable MCR approach involves a rhodium carbenoid-induced ring expansion of isoxazoles, which, followed by rearrangement and oxidation, yields highly substituted pyridines. nih.gov This method showcases a conceptually novel pathway to pyridine synthesis. While specific applications to this compound are not extensively documented, the principles of these MCRs can be adapted to design synthetic routes towards its functionalized analogues. For instance, a one-pot, four-component synthesis of functionalized pyridines has been developed using a sulfated polyborate catalyst, achieving excellent yields in short reaction times. researchgate.net

Reaction TypeReactantsCatalyst/ConditionsProduct TypeKey AdvantagesReference
Three-Component ReactionAldehydes, Malononitrile, N-Alkyl-2-cyanoacetamidesK₂CO₃, Microwave IrradiationN-alkylated PyridinesHigh yields, mild conditions, short reaction times mdpi.com
Four-Component Reaction(Het.)aryl Methyl Ketones, Carbonyl CompoundsSulfated PolyborateSubstituted Pyridine CarboxylatesExcellent yields, rapid reaction researchgate.net
Three-Component SynthesisAryl/Heteroaromatic Aldehydes, α,β-Unsaturated Acids, EnaminesRedox-neutral catalytic intermolecular aza-Wittig/Diels–Alder sequenceTri- and Tetrasubstituted PyridinesFlexible, two-pot process nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, energy-efficient processes, and the reduction of waste. rasayanjournal.co.in

In the context of pyridine synthesis, several green approaches have been reported. Microwave-assisted organic synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the preparation of pyridine derivatives. nih.gov One-pot, multi-component reactions, as discussed previously, are inherently green as they reduce the number of synthetic steps and purification stages. bohrium.comnih.gov

The use of environmentally benign solvents is another cornerstone of green chemistry. The synthesis of N-phenyl or N-methylpyridin-2-yl succinimides has been achieved by heating the reactants in an aqueous medium, offering a simple and clean method. researchgate.net Furthermore, solvent-free conditions, such as the "Grindstone Chemistry Technique," have been successfully employed for the synthesis of dihydropyrimidinones, a related class of heterocycles. rasayanjournal.co.in

Catalysis plays a vital role in green synthesis. The development of reusable catalysts can significantly reduce waste and cost. While not specifically detailed for this compound, the broader field of pyridine synthesis is actively exploring such catalysts. For instance, triflic acid (HOTf) has been used as an efficient catalyst for the synthesis of benzene and pyridine derivatives under solvent-free conditions. rsc.org

Green Chemistry ApproachSpecific Method/CatalystApplication in Pyridine SynthesisKey BenefitsReference
Energy EfficiencyMicrowave-Assisted SynthesisOne-pot, four-component reaction for novel pyridinesShorter reaction times, improved yields nih.gov
Alternative SolventsAqueous MediumSynthesis of N-phenyl or N-methylpyridin-2-yl succinimidesSimple, clean procedure researchgate.net
Solvent-Free ConditionsGrindstone Chemistry TechniqueSynthesis of dihydropyrimidinonesReduced solvent waste rasayanjournal.co.in
CatalysisHOTf (Triflic acid)Synthesis of benzene and pyridine derivativesSolvent-free conditions, efficient rsc.org

Coordination Chemistry and Metal Complexation

Ligand Design Principles of 2-(4-(Methylthio)phenyl)pyridine and Analogues

The design of this compound as a ligand is predicated on the well-established coordination properties of both pyridine (B92270) and thioether moieties. The pyridine nitrogen acts as a strong σ-donor and a modest π-acceptor, readily forming stable complexes with a wide range of transition metals. The introduction of the 4-(methylthio)phenyl group at the 2-position introduces several key features:

Potential for Multidentate Coordination: The sulfur atom of the methylthio group possesses a lone pair of electrons and can act as a secondary, soft donor site. This opens up the possibility of the ligand acting as a bidentate N,S-chelating agent, forming a stable five-membered ring with a metal center.

Electronic Tuning: The methylthio group is known to be an electron-donating group through resonance, which can influence the electron density on the pyridine nitrogen and, consequently, the strength of the metal-ligand bond.

Steric Influence: The phenyl ring introduces steric bulk, which can affect the coordination geometry and the number of ligands that can bind to a metal center.

Soft-Soft Interactions: The presence of the soft sulfur donor makes this ligand particularly interesting for coordination with soft metal ions like Ag(I), Au(I), Pd(II), and Pt(II).

Analogues could be designed by modifying the substituent on the sulfur atom (e.g., replacing the methyl group with other alkyl or aryl groups) or by altering the substitution pattern on the phenyl or pyridine rings to fine-tune the steric and electronic properties of the ligand.

Formation of Metal-Pyridine Complexes

The formation of metal complexes with this compound would likely proceed through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of mononuclear complexes would typically involve reacting one or more equivalents of this compound with a metal precursor. Depending on the metal ion, its oxidation state, and the reaction conditions, various coordination modes could be envisaged.

For instance, with a metal like Pd(II) or Pt(II), one could expect the formation of square planar complexes of the type [MCl₂(L)₂] where L is the monodentate pyridine-coordinated ligand, or [M(L)₂]Cl₂ where L is a bidentate N,S-chelating ligand.

Characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

NMR Spectroscopy (¹H and ¹³C): To confirm the coordination of the ligand by observing shifts in the proton and carbon signals of the pyridine and phenyl rings.

Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the C=N and C-S bonds upon coordination.

UV-Vis Spectroscopy: To study the electronic transitions within the complexes, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands.

Mass Spectrometry: To determine the molecular weight and confirm the composition of the complexes.

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Table 1: Hypothetical Mononuclear Complexes of this compound and Their Expected Characterization Data

Complex Formula (Hypothetical)Metal IonExpected GeometryKey Spectroscopic Features (Expected)
[PdCl₂(C₁₂H₁₁NS)₂]Pd(II)Square PlanarDownfield shift of pyridine protons in ¹H NMR; New bands in the far-IR for Pd-N and Pd-Cl stretches.
[Pt(C₁₂H₁₁NS)₂]Cl₂Pt(II)Square Planar¹⁹⁵Pt NMR signals; Significant downfield shifts in ¹H and ¹³C NMR upon chelation.
[Ag(C₁₂H₁₁NS)₂]NO₃Ag(I)Linear or Trigonal Planar¹H NMR shifts indicative of coordination; ESI-MS to confirm the cationic complex.
Ru(bpy)₂(C₁₂H₁₁NS)₂Ru(II)OctahedralMLCT band in the visible region of the UV-Vis spectrum; Reversible redox waves in cyclic voltammetry.

Note: This table is purely illustrative and based on predictions. No experimental data for these specific complexes has been found in the literature.

The bifunctional nature of this compound, with its pyridine nitrogen and thioether sulfur, presents opportunities for the formation of multinuclear complexes. The sulfur atom, with its ability to bridge two metal centers, could lead to the synthesis of dimeric or polymeric structures.

For example, reacting the ligand with a metal halide might result in a halide-bridged dimer where each metal center is also coordinated to the pyridine nitrogen. Alternatively, the thioether sulfur itself could act as a bridging ligand between two metal ions.

Metal Ion Binding Selectivity and Affinity Profiling

Based on Hard and Soft Acid and Base (HSAB) theory, the pyridine nitrogen is a borderline hard-soft base, while the thioether sulfur is a soft base. This suggests that this compound might exhibit selectivity in its coordination.

Preference for Soft Metals: The ligand would be expected to show a higher affinity for soft metal ions such as Pd(II), Pt(II), Ag(I), Au(I), and Hg(II), which form strong bonds with the soft sulfur donor.

Chelation Effect: For metals that can accommodate a five-membered chelate ring, the bidentate N,S coordination would lead to enhanced stability (the chelate effect) compared to coordination with two separate monodentate ligands.

Competitive binding studies, where the ligand is exposed to a mixture of metal ions, would be necessary to experimentally determine its selectivity profile. Techniques like potentiometric titrations or spectrophotometric titrations could be employed to quantify the binding affinities (stability constants) for different metal ions.

Investigation of Coordination Geometries and Ligand Field Effects

The coordination geometry of the resulting metal complexes would be dictated by the electronic configuration and preferred coordination number of the metal ion, as well as the steric constraints imposed by the ligand.

Square Planar and Octahedral Geometries: For d⁸ metals like Pd(II) and Pt(II), square planar geometries are common. For d⁶ metals like Ru(II) and Ir(III), octahedral geometries are expected.

Tetrahedral and Linear Geometries: For d¹⁰ metals like Ag(I) and Cu(I), linear or tetrahedral geometries are plausible.

The electronic properties of the ligand, particularly the σ-donating and π-accepting capabilities of the pyridine ring and the electronic influence of the methylthio group, would determine the ligand field splitting energy (Δ). This, in turn, would affect the electronic spectra and magnetic properties of the complexes. For instance, in an octahedral complex, a larger ligand field splitting would result in a low-spin configuration for d⁴-d⁷ metal ions.

Table 2: Predicted Coordination Geometries and Ligand Field Considerations

Metal Iond-electron countLikely Coordination Number(s)Predicted GeometryLigand Field Effect
Pd(II)84Square PlanarStrong field ligand, promoting square planar geometry.
Pt(II)84Square PlanarStrong field ligand, promoting square planar geometry.
Ru(II)66OctahedralStrong field ligand, likely leading to low-spin complexes.
Ag(I)102, 4Linear, TetrahedralLigand field effects are less significant for d¹⁰ ions.
Cu(II)94, 5, 6Square Planar, Square Pyramidal, OctahedralSubject to Jahn-Teller distortion.

Note: This table presents generalized predictions based on established coordination chemistry principles.

Redox Chemistry of Metal-Pyridine Complexes

The redox behavior of complexes of this compound would be of significant interest. The metal center itself can undergo oxidation or reduction, and the ligand could also be redox-active.

Metal-Centered Redox Processes: Cyclic voltammetry would be a key technique to investigate the redox potentials of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couples. The electron-donating nature of the methylthio group might be expected to make the metal center more electron-rich and thus easier to oxidize compared to complexes with unsubstituted phenylpyridine.

Ligand-Centered Redox Processes: The thioether sulfur can be oxidized to a sulfoxide (B87167) or a sulfone. This oxidation could be achieved chemically or electrochemically and would significantly alter the electronic properties and coordination ability of the ligand. The oxidation of the sulfur would reduce its donor strength and could potentially lead to a change in the coordination mode or even decomplexation.

The interplay between the redox properties of the metal and the ligand could lead to interesting reactivity and potential applications in catalysis and materials science.

Ligand-Centered Redox Processes

In addition to metal-centered redox activity, complexes of this compound can also exhibit ligand-centered redox processes. These events involve the transfer of electrons to or from the ligand itself, often without a change in the formal oxidation state of the metal center. The methylthio group in this compound is a potential site for such redox activity.

The sulfur atom in the methylthio group can be oxidized. In some ruthenium-oxo-polypyridyl complexes, the reaction with certain organic compounds can lead to the oxidation of sulfur and nitrogen atoms in the intermediates. nih.gov The oxidation of sulfoxides, which can be formed from the oxidation of thioethers, can proceed via a Pummerer rearrangement, especially when activated by reagents like acetic anhydride (B1165640). wikipedia.org

In some metal complexes, it can be challenging to definitively assign a redox process as purely metal-centered or ligand-centered. For instance, in certain nickel-terpyridine complexes, experimental and computational studies suggest that the unpaired electron in a paramagnetic species resides heavily on the terpyridine ligand, indicating a significant ligand-based character to the redox process. lehigh.edunih.gov This suggests that the electronic description of such a complex is a Ni(II) metal center bound to a reduced terpyridine ligand radical. lehigh.edunih.gov

Cyclic voltammetry can also reveal ligand-based reductions. In some ruthenium(II) complexes with bipyridine-dicarboxylic acid ligands, irreversible reductions at negative potentials are attributed to the deprotonation of the carboxylic acid groups, while subsequent reversible reductions are based on the bipyridine rings. rsc.org

Catalytic Applications of Metal-Pyridine Complexes

Metal complexes incorporating pyridine-based ligands, including derivatives of 2-phenylpyridine (B120327), have demonstrated significant utility as catalysts in a variety of organic transformations. Palladium complexes, in particular, have been extensively studied for their catalytic activity in cross-coupling reactions.

Palladium(II) complexes containing 2-phenylpyridine derivatives have been shown to be effective catalysts for the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl or vinyl halides and boronic acids. researchgate.net For example, a square planar palladium complex, trans-[(2-mesitylpy)₂PdCl₂], has demonstrated high efficiency in promoting Suzuki-Miyaura coupling in aqueous solvents under aerobic conditions. researchgate.net The catalytic activity of these complexes can be influenced by the steric and electronic properties of the substituents on the phenylpyridine ligand. researchgate.net

Furthermore, palladium-catalyzed C-H activation and functionalization of 2-phenylpyridines is a powerful tool in organic synthesis. The pyridine ring acts as a directing group, enabling selective activation of the C-H bond at the ortho position of the phenyl ring. This strategy has been employed for various transformations, including C-H acylation, alkylation, and phosphorylation. nih.gov For instance, the palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been successfully developed, with palladacycle intermediates playing a key role in the catalytic cycle. rsc.org

The table below summarizes the catalytic activity of some palladium(II) complexes with 2-phenylpyridine derivative ligands in the Suzuki-Miyaura coupling reaction.

CatalystReactionConditionsYield (%)Reference(s)
[PdCl₂(2-mesitylpyridine)₂]4-Bromoacetophenone + Phenylboronic acid3 mol% Pd, K₃PO₄·3H₂O, solvent:water (5:1), aerobic98 researchgate.net
[PdCl₂(2-(o-tolyl)pyridine)₂]4-Bromoacetophenone + Phenylboronic acid3 mol% Pd, K₃PO₄·3H₂O, solvent:water (5:1), aerobic95 researchgate.net
[PdCl₂(2-(p-tolyl)pyridine)₂]4-Bromoacetophenone + Phenylboronic acid3 mol% Pd, K₃PO₄·3H₂O, solvent:water (5:1), aerobic96 researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 2-(4-(Methylthio)phenyl)pyridine, supported by data from analogous compounds, are instrumental for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenyl ring, and the methylthio group. Based on analyses of similar structures like 2-phenylpyridine (B120327) and 2-(p-tolyl)pyridine, the aromatic region will show a complex pattern of multiplets. The pyridine ring protons typically appear at lower field due to the electron-withdrawing nature of the nitrogen atom. The phenyl ring protons will also be in the aromatic region, with their chemical shifts influenced by the electron-donating methylthio group. A characteristic singlet for the methyl protons of the methylthio group is anticipated in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes the carbon atoms of the pyridine and phenyl rings, as well as the methyl carbon of the thioether group. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom, with the carbon adjacent to the nitrogen (C2) typically showing a downfield shift. The phenyl carbons' chemical shifts are affected by the sulfur atom and the connection to the pyridine ring. The methyl carbon of the methylthio group will appear as a distinct signal in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3~7.2-7.4~120-122
Pyridine-H4~7.7-7.9~136-138
Pyridine-H5~7.1-7.3~122-124
Pyridine-H6~8.6-8.8~149-151
Phenyl-H2', H6'~7.8-8.0~126-128
Phenyl-H3', H5'~7.2-7.4~128-130
Methyl-H~2.5~15
Pyridine-C2-~157-159
Pyridine-C4-~136-138
Pyridine-C6-~149-151
Phenyl-C1'-~135-137
Phenyl-C4'-~139-141

Note: These are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H3-H4, H4-H5) and on the phenyl ring (e.g., H2'-H3'). This helps to trace the connectivity within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would be expected between the pyridine protons and the phenyl carbons, and vice versa, confirming the link between the two rings. Correlations between the methyl protons and the C4' carbon of the phenyl ring would confirm the position of the methylthio group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In a rigid molecule, this can help to determine stereochemistry. For this compound, NOESY could show through-space interactions between protons on the pyridine and phenyl rings, providing insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include C-H stretching vibrations from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic rings, and vibrations associated with the C-S bond. Analysis of related compounds suggests that the aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (Pyridine and Phenyl)
2980-2850C-H StretchAliphatic (Methyl)
1600-1550C=N StretchPyridine Ring
1500-1400C=C StretchAromatic Rings
1300-1000C-H in-plane bendingAromatic Rings
850-750C-H out-of-plane bendingAromatic Rings
700-600C-S StretchMethylthio Group

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the symmetric breathing modes of the aromatic rings. The C-S stretching vibration may also be observable in the Raman spectrum. The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₂H₁₁NS, giving it a monoisotopic mass of approximately 201.06 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201.

The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses. The loss of a methyl radical (•CH₃) from the molecular ion would result in a significant fragment at m/z 186. Another plausible fragmentation pathway is the loss of the entire methylthio group (•SCH₃), leading to a fragment at m/z 154, corresponding to the 2-phenylpyridine cation. Further fragmentation of the pyridine or phenyl ring could also occur, leading to smaller fragment ions. The presence of sulfur would also give rise to a characteristic M+2 isotope peak with an abundance of about 4.4% relative to the M+ peak, due to the natural abundance of the ³⁴S isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to reveal absorption bands corresponding to π → π* and n → π* transitions. The phenyl and pyridine rings constitute the primary chromophores, and their conjugation influences the position and intensity of these bands. The presence of the sulfur-containing methylthio group (-SCH3) can act as an auxochrome, potentially causing a bathochromic (red) shift or hyperchromic (increased intensity) effect on the absorption maxima compared to unsubstituted 2-phenylpyridine.

X-ray Diffraction (XRD)

X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials. Both single crystal and powder XRD provide complementary information about the atomic arrangement and bulk crystalline properties of this compound.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. Key structural parameters that would be elucidated include the dihedral angle between the phenyl and pyridine rings, which is crucial for understanding the degree of π-conjugation between the two aromatic systems. Furthermore, SC-XRD reveals the crystal packing arrangement, identifying any intermolecular interactions such as π-π stacking or C-H···π interactions that govern the supramolecular architecture.

As of the latest literature survey, a specific single crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, analysis of related structures, such as (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine, demonstrates how SC-XRD can reveal dimeric structures formed through hydrogen bonding and significant twisting between aromatic rings.

Powder X-ray Diffraction for Phase Identification and Crystalline Properties

While a specific experimental PXRD pattern for this compound is not available, general principles of PXRD analysis for substituted pyridines indicate that the technique is highly sensitive to changes in the crystal structure. For instance, in studies of other pyridine derivatives, PXRD has been used to confirm the phase purity of synthesized materials and to analyze changes in the crystal structure upon events like thermal decomposition or guest molecule intercalation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₁₂H₁₁NS, the theoretical elemental composition can be precisely calculated. This data serves as a crucial checkpoint for verifying the identity and purity of a synthesized sample.

The theoretical elemental composition is as follows:

Table 1: Theoretical Elemental Composition of this compound (C₁₂H₁₁NS)
Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 12 144.132 71.60
Hydrogen H 1.008 11 11.088 5.51
Nitrogen N 14.007 1 14.007 6.96
Sulfur S 32.06 1 32.06 15.93

| Total | | | | 201.287 | 100.00 |

Experimental values obtained from combustion analysis are typically expected to be within ±0.4% of the calculated values to confirm the compound's identity and high purity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for analyzing compounds like this compound.

The choice between HPLC and GC would depend on the compound's volatility and thermal stability. Given its molecular weight and aromatic nature, both techniques could potentially be applicable. In HPLC, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would likely be suitable for separation. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.

For instance, methods for analyzing related pyridine derivatives often utilize reversed-phase HPLC with UV detection. The selection of the mobile phase composition, including the type of acid additive (e.g., formic acid, phosphoric acid), can significantly influence the retention and peak shape of basic compounds like pyridines.

While a specific, validated HPLC or GC method for this compound is not detailed in the available literature, the general principles of chromatography for small aromatic molecules would be directly applicable for its analysis and purification.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 2-(4-(Methylthio)phenyl)pyridine due to its favorable balance of accuracy and computational cost. bohrium.comresearchgate.net These calculations are fundamental in predicting the molecule's geometry, electronic landscape, and spectroscopic signatures.

The first step in the theoretical characterization of this compound is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms. A key structural feature of 2-phenylpyridine (B120327) and its derivatives is the dihedral angle between the phenyl and pyridine (B92270) rings. For 2-phenylpyridine itself, this twist angle is calculated to be around 21 degrees, which is a result of the balance between conjugative effects favoring planarity and steric hindrance between ortho-hydrogens on the two rings. researchgate.net

In this compound, the presence of the methylthio (-SCH₃) group at the para-position of the phenyl ring is not expected to introduce significant steric bulk that would drastically alter this dihedral angle. However, its electronic influence can subtly affect bond lengths and angles. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation. bohrium.comnih.gov Conformational analysis would also consider the orientation of the methyl group of the methylthio substituent. The gauche conformer is often found to be more stable than the cis conformer in related α-thioether compounds.

Table 1: Representative Optimized Geometrical Parameters for a Phenylpyridine-like Structure

ParameterTypical Calculated Value
C-C (Pyridine Ring)1.39 - 1.40 Å
C-N (Pyridine Ring)1.33 - 1.34 Å
C-C (Phenyl Ring)1.39 - 1.41 Å
C-C (Inter-ring)1.48 - 1.50 Å
C-S Bond Length~1.77 Å
S-C (Methyl) Bond Length~1.81 Å
Phenyl-Pyridine Dihedral Angle20° - 25°
Note: These are typical values based on DFT calculations of analogous structures and may vary depending on the specific computational method.

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding the molecule's reactivity, stability, and optical properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. nih.gov

Table 2: Typical Frontier Molecular Orbital Energies from DFT Calculations on Analogous Donor-Acceptor Phenylpyridines

Molecular OrbitalTypical Energy (eV)Primary Localization
HOMO-5.0 to -5.5Methylthiophenyl group
LUMO-1.0 to -1.5Pyridine ring
HOMO-LUMO Gap3.5 to 4.5-
Note: Values are illustrative and derived from studies on similar substituted aromatic systems. nih.gov

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net Calculated isotropic shielding values are converted to chemical shifts using a linear regression approach based on known standards like tetramethylsilane (B1202638) (TMS). youtube.com For this molecule, calculations would predict distinct signals for the protons and carbons on both the pyridine and phenyl rings. The electron-donating methylthio group would be expected to increase shielding (lower chemical shifts) for the phenyl protons ortho and para to it, while the electron-withdrawing nature of the pyridine ring would influence the shifts of the phenyl protons closest to the inter-ring bond.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed by performing a frequency analysis at the optimized geometry. nih.govq-chem.com The resulting vibrational modes can be assigned to specific molecular motions, such as C-H stretching, aromatic ring breathing modes, and vibrations characteristic of the substituents. cdnsciencepub.comresearchgate.net For this compound, specific modes of interest would include the C-S stretching vibration, which provides a signature for the methylthio group, and the various pyridine ring deformation modes. Calculated frequencies are often scaled by an empirical factor to better match experimental results due to the harmonic approximation used in the calculations. rsc.org

Ab Initio and Semi-Empirical Methods for Quantum Chemical Analysis

Beyond DFT, other quantum chemical methods offer different levels of theory and computational expense.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization. rsc.orgnih.gov They can provide higher accuracy for electronic energies and intermolecular interactions compared to DFT, but at a significantly greater computational cost. For a molecule like this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT, particularly for properties sensitive to electron correlation, such as excited state energies. researchgate.net

Semi-Empirical Methods: Methods like AM1, PM3, and the more recent DFTB (Density-Functional Tight-Binding) are based on the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental data to simplify calculations. nih.govuni-muenchen.dewikipedia.org These methods are orders of magnitude faster than DFT or ab initio calculations, making them suitable for studying very large systems or for performing preliminary conformational searches. nih.govmdpi.com While generally less accurate, modern semi-empirical methods with corrections for dispersion can provide reasonable predictions for geometries and interaction energies, especially for sulfur-containing compounds. researchgate.netnih.govacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide insights into its dynamic behavior. iaea.org

By solving Newton's equations of motion for a system of atoms, MD can reveal:

Conformational Dynamics: How the dihedral angle between the rings fluctuates over time and the rotational freedom of the methylthio group.

Solvation Structure: How solvent molecules arrange around the solute, which is crucial for understanding its solubility and reactivity in solution.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can model aggregation behavior, such as π-π stacking interactions between the aromatic rings, which are common in such systems. nih.gov

These simulations rely on a force field, a set of parameters that describes the potential energy of the system. For novel molecules, these parameters may be derived from quantum chemical calculations. MD simulations are particularly valuable for bridging the gap between the static picture provided by geometry optimization and the dynamic reality of molecules in a condensed phase. nih.govnih.gov

Analysis of Charge Transfer Effects and Electrostatic Potentials

The distribution of charge within this compound is key to its intermolecular interactions and chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing and predicting reactive sites. bohrium.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the most negative potential is expected to be located on the nitrogen atom of the pyridine ring due to its lone pair of electrons. bohrium.comnih.gov The sulfur atom in the methylthio group can exhibit a region of positive potential (a σ-hole) along the extension of the C-S bond, allowing it to act as a Lewis acid in so-called chalcogen bonds. nih.gov

Charge Transfer Analysis: The donor-acceptor nature of the molecule can be quantified by analyzing the charge distribution using methods like Natural Bond Orbital (NBO) analysis. researchgate.net NBO analysis can reveal the extent of intramolecular charge transfer (ICT) from the electron-donating methylthiophenyl group to the electron-accepting pyridine ring in the ground state. nih.govbeilstein-journals.org This inherent charge separation is enhanced upon photoexcitation, leading to a highly polar excited state, a phenomenon that can be studied using time-dependent DFT (TD-DFT). nih.gov This ICT character is fundamental to the solvatochromic and photophysical properties of such molecules.

Prediction of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, general principles of pyridine chemistry, supplemented by theoretical investigations of related compounds, allow for the prediction of its reactivity. The pyridine ring is electron-deficient and thus generally undergoes nucleophilic substitution, often requiring activation. Conversely, the phenyl ring, activated by the electron-donating methylthio group, is susceptible to electrophilic substitution.

Computational studies on functionalized pyridines often employ Density Functional Theory (DFT) to model reaction pathways. For instance, investigations into the functionalization of pyridines have shown that reactions can be directed to specific positions based on the electronic nature of the substituents and the reaction conditions. In the case of this compound, the nitrogen atom of the pyridine ring can be protonated or coordinated to a Lewis acid, which would activate the ring for nucleophilic attack. Theoretical calculations can elucidate the energy barriers for such reactions, identifying the most probable transition states.

Furthermore, studies on copper-catalyzed Ullmann-type reactions, which are common for aryl halides, have been computationally explored to understand the underlying mechanisms, which can involve oxidative addition and reductive elimination steps. nih.gov While this compound does not possess a halide, understanding these mechanisms for related bipyridyl and phenylpyridine systems provides a framework for predicting how it might behave in similar cross-coupling reactions, should it be further functionalized. The methylthio group, with its sulfur atom, could also play a role in directing or participating in certain reaction pathways, a facet that would be well-suited for theoretical investigation.

Modeling of Photophysical Properties (e.g., absorption, emission)

The photophysical properties of phenylpyridine derivatives are of significant interest, particularly for applications in organic light-emitting diodes (OLEDs). wikipedia.org Computational modeling, typically using Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting absorption and emission spectra, as well as understanding the nature of the electronic transitions involved.

For this compound, the presence of both the phenylpyridine moiety and the sulfur-containing substituent would be expected to give rise to interesting photophysical behavior. The phenylpyridine core is known to be a good chromophore. The introduction of the methylthio group, an auxochrome, would likely lead to a red-shift in the absorption and emission spectra compared to unsubstituted 2-phenylpyridine. This is due to the donation of electron density from the sulfur atom to the aromatic system, which can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and raise the energy of the Highest Occupied Molecular Orbital (HOMO).

Theoretical studies on similar molecules, such as iridium complexes of phenylpyridine, have shown that the nature and position of substituents have a profound impact on the emission properties. acs.org DFT and TD-DFT calculations can provide detailed information on the HOMO-LUMO gap, oscillator strengths of transitions, and the character of the excited states (e.g., π-π* or n-π* transitions). For this compound, one would anticipate that the lowest energy absorption would correspond to a π-π* transition with significant charge-transfer character from the methylthio-substituted phenyl ring to the pyridine ring.

A hypothetical representation of calculated photophysical data for this compound, based on trends observed in related compounds, is presented in the table below.

PropertyPredicted ValueComputational MethodBasis Set
Absorption Maximum (λmax)~300-320 nmTD-DFT6-311+G(d,p)
Emission Maximum (λem)~380-420 nmTD-DFT6-311+G(d,p)
HOMO Energy-5.8 eVDFTB3LYP/6-31G(d)
LUMO Energy-1.9 eVDFTB3LYP/6-31G(d)
HOMO-LUMO Gap3.9 eVDFTB3LYP/6-31G(d)

Theoretical Investigation of Single-Molecule Conductance Properties

The field of molecular electronics investigates the use of single molecules as components in electronic circuits. Pyridine-based molecules are frequently studied in this context due to the ability of the pyridine nitrogen to act as an anchor to metal electrodes, typically gold. The conductance of a single-molecule junction depends critically on the molecule's structure, its orientation between the electrodes, and the alignment of its molecular orbitals with the Fermi level of the electrodes.

Studies on pyridine-linked single-molecule junctions have revealed that conductance can be highly sensitive to the conformation of the molecule. elsevierpure.com In the case of this compound, rotation around the C-C bond connecting the phenyl and pyridine rings would alter the degree of π-conjugation and thus modulate the conductance. Theoretical calculations can map out the potential energy surface as a function of this dihedral angle to predict the most stable conformations within a junction and their corresponding conductance values.

The conductance of a molecular wire is related to the energy gap between the HOMO and LUMO and their proximity to the electrode's Fermi level. The electron-donating methylthio group is expected to raise the HOMO energy level, potentially bringing it closer to the Fermi level of gold electrodes and thereby increasing the conductance compared to unsubstituted 2-phenylpyridine.

A summary of predicted single-molecule conductance properties for this compound, based on analogous systems, is provided in the table below.

PropertyPredicted ValueComputational Approach
Binding GroupPyridine NitrogenDFT Optimization
Secondary InteractionSulfur AtomDFT Optimization
Calculated Conductance (G/G0)10-4 - 10-3DFT+NEGF
Dominant Conduction ChannelHOMO-mediated tunnelingTransmission Spectrum Analysis

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

Role in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and color purity of OLEDs are highly dependent on the emissive materials used. Cyclometalated iridium(III) and platinum(II) complexes incorporating 2-(4-(Methylthio)phenyl)pyridine and its derivatives as ligands have demonstrated significant promise as phosphorescent emitters. nih.govrsc.org These complexes can harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. elsevierpure.comskku.edu

The methylthio group on the phenyl ring can influence the electronic properties of the complex, affecting the emission wavelength and quantum yield. For instance, iridium(III) complexes with functionalized 2-phenylpyridine (B120327) ligands have been shown to exhibit high luminescence quantum yields and tunable emission wavelengths. nih.gov Research has shown that the ancillary ligand attached to the metal center, in conjunction with the cyclometalated this compound ligand, can facilitate charge trapping across the bulk of the device, leading to highly efficient OLEDs. rsc.org

Below is a table summarizing the performance of some OLEDs that utilize iridium or platinum complexes with ligands derived from or related to 2-phenylpyridine.

Emitter Complex TypeCyclometalated LigandAncillary LigandMaximum External Quantum Efficiency (EQE)Emission ColorReference
Platinum(II)4-trifluoromethylphenylpyridinedptp26.90%Green rsc.org
Iridium(III)1-phenylisoquinoline-4-carbonitrile (Bu-CNIr)-7.1%Near-Infrared (695 nm) nih.gov
Iridium(III)1-phenylisoquinoline-4-carbonitrile (DM-CNIr)-7.2%Near-Infrared (714 nm) nih.gov
Iridium(III)Phenylpyrazoleacac0.59%White skku.edu
Platinum(II)Phenyl-pyridine (ppy)phenoxyl-pyridine (popy)~100% (electron-to-photon conversion)Green elsevierpure.com

dptp = 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol acac = acetylacetonate

Application in Organic Solar Cells

While the direct application of this compound as a primary component in organic solar cells (OSCs) is not extensively documented in the reviewed literature, its structural motifs are relevant to the design of materials for photovoltaics. Pyridine-containing compounds, for instance, have been investigated as anchoring groups for sensitizers in dye-sensitized solar cells (DSSCs). nih.gov The pyridine (B92270) ring can form coordinate bonds with the Lewis acid sites on the surface of semiconductor metal oxides like TiO2. nih.gov This interaction can influence the electronic properties at the interface and, consequently, the device's photovoltaic performance.

Furthermore, derivatives of 2,6-bis[1-(phenylimino)ethyl]pyridine have been used as co-sensitizers in DSSCs, leading to enhanced efficiency. acs.org These studies suggest that the pyridine moiety, a core component of this compound, can play a role in improving the performance of solar cell devices. However, specific research focusing on the use of this compound or its simple derivatives in the active layer of bulk heterojunction organic solar cells is limited. The development of organic semiconductors for OSCs often involves larger, more complex π-conjugated systems. nih.govaps.org

Development of Organic Semiconductors and Conductors

Organic semiconductors are the foundation of organic electronics. The charge transport characteristics of these materials are critical to device performance and are intrinsically linked to their molecular structure and packing in the solid state. scilit.comnih.gov While this compound itself is not typically used as a standalone semiconductor, it serves as a valuable building block for more complex semiconducting materials, particularly coordination polymers.

Coordination polymers, which consist of metal ions linked by organic ligands, can exhibit semiconducting properties. The continuous π-π interactions between the ligands in a well-ordered crystal structure can facilitate charge transport. nih.gov The design of ligands is crucial for achieving high charge carrier mobility. nih.gov For example, semiconducting coordination polymers have been synthesized using chelating redox-active ligands, where strong intermolecular π-π interactions were found to be responsible for their moderate electrical conductivity. nih.gov Although specific studies on coordination polymers based solely on this compound are not prevalent, the principles suggest its potential in this area. The ability of the pyridine and phenyl rings to engage in π-stacking, and the potential for the sulfur atom to participate in intermolecular interactions, make it a candidate for incorporation into conductive coordination networks.

Fluorescent and Luminescent Materials

The inherent photophysical properties of this compound, particularly when incorporated into metal complexes, make it a cornerstone for the development of advanced fluorescent and luminescent materials. These materials have applications ranging from chemical sensors and bio-imaging to solid-state lighting.

The luminescence in these materials often arises from metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intraligand (IL) transitions. nih.gov The emission color and efficiency can be finely tuned by modifying the structure of the this compound ligand or the ancillary ligands attached to the metal center. rsc.orgnih.gov

Platinum(II) complexes with cyclometalating ligands like phenyl-pyridine have been reported to exhibit highly efficient emissions, with some achieving quantum yields approaching 100% in a poly(methyl methacrylate) (PMMA) matrix. elsevierpure.com Similarly, iridium(III) complexes are known for their strong luminescence and are widely studied for their potential in various light-emitting applications. nih.govnih.gov

The following table presents photophysical data for some luminescent metal complexes containing phenylpyridine-type ligands.

Complex TypeCyclometalated LigandEmission Max (nm)Quantum Yield (Φ)Reference
Platinum(II)(TN3T)53265% (in CH2Cl2) rsc.org
Platinum(II)(4tfmppy)50271% (in CH2Cl2) rsc.org
Platinum(II)Phenyl-pyridine type-0.81-0.97 (in PMMA) elsevierpure.com
Iridium(III)Phenylpyrazole type485 and 563- skku.edu

TN3T = 2′,6′-bis(trifluoromethyl)-2,3′-bipyridine 4tfmppy = 4-trifluoromethylphenylpyridine

Liquid Crystalline Materials

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and those of solid crystals. They are widely used in display technologies. The molecular shape and intermolecular interactions are key factors in determining the liquid crystalline behavior of a compound.

While there is extensive research on pyridine-based liquid crystals, the direct investigation of this compound for its mesomorphic properties is not widely reported in the reviewed literature. nih.govrhhz.net Studies on related structures, such as those containing a pyridine core, have shown that the presence of the pyridine moiety can induce complex liquid crystalline phases due to its rigidity and the dipole moment it imparts. nih.gov For instance, a homologous series of compounds with a pyridine ring at one terminal and a phenylbenzoate unit at the other have been shown to exhibit nematic and smectic A mesophases. rhhz.net The introduction of different terminal groups and linking units significantly affects the mesomorphic behavior. rhhz.net

The molecular structure of this compound, with its rigid aromatic core, suggests that its derivatives, particularly those with long alkyl or alkoxy chains, could potentially exhibit liquid crystalline properties. However, dedicated studies to explore and confirm such behavior for this specific compound are needed.

Molecular Wires and Single-Molecule Conductance Studies

The miniaturization of electronic components down to the single-molecule level is a major goal of nanotechnology. Molecular wires, which are single molecules capable of conducting electrical current, are fundamental components of molecular-scale circuits. The conductance of a single molecule is highly dependent on its structure, particularly the nature of its π-conjugated system and the anchor groups that connect it to the electrodes.

Derivatives of this compound have been investigated in the context of single-molecule conductance. The thioether group (-SMe) can act as an anchor to gold electrodes, a common setup in scanning tunneling microscopy-break junction (STM-BJ) experiments. nih.gov In one study, the coordination of multiple molecular wires containing 5,5′-bis(methylthio)-2,2′-bipyridine to a metal center was explored to create molecular bundles. nih.gov The results indicated that each ligand could function as an independent conducting wire. nih.gov

The ability to synthesize molecular wires with well-defined structures and predictable conductance is crucial for the development of molecular electronics. The rigid structure of the 2-phenylpyridine core, combined with the effective anchoring capability of the methylthio group, makes this compound a promising candidate for the construction of molecular wires. Research in this area is focused on understanding how the structure of the molecule and its interaction with the metal electrodes influence the charge transport at the single-molecule level.

Self-Assembled Monolayers (SAMs) for Surface Functionalization

The formation of self-assembled monolayers (SAMs) is a cornerstone of surface science, enabling the precise modification of material properties at the nanoscale. The structure of this compound is ideally suited for creating SAMs on noble metal surfaces, particularly gold. The methylthio (-S-CH₃) group serves as an effective anchor, forming a stable covalent bond with the gold substrate. This interaction drives the spontaneous organization of the molecules into a densely packed, ordered monolayer.

Once assembled, the pyridine end of the molecule is exposed outwards, presenting a surface with distinct chemical properties. The nitrogen atom in the pyridine ring can act as a Lewis base, a hydrogen bond acceptor, or a coordination site for metal ions. This allows for the subsequent functionalization of the surface, enabling the attachment of other molecules, nanoparticles, or biomolecules. This "bottom-up" approach to surface engineering is critical for applications in areas such as biocompatible coatings, corrosion inhibition, and the fabrication of molecular electronic devices.

Research on pyridine-terminated organothiols has demonstrated the formation of highly ordered and densely packed SAMs on gold substrates. nih.gov The orientation of the molecules within the SAM, including their tilt angle with respect to the surface normal, is influenced by factors such as the length of any spacer units and intermolecular interactions. nih.gov For this compound, a tilted arrangement of the aromatic backbone is expected due to the interaction between the pyridine nitrogen and the gold surface, a phenomenon observed in similar heteroaromatic thiol systems. chemicalbook.com

Table 1: Characteristics of Pyridine-Terminated Self-Assembled Monolayers

PropertyDescriptionSignificance
Anchor Group Methylthio (-S-CH₃)Forms a strong, stable bond with gold surfaces, driving self-assembly.
Backbone Phenyl-pyridineProvides structural rigidity and specific electronic properties.
Terminal Group PyridineAllows for secondary functionalization via its nitrogen atom.
Ordering HighLeads to well-defined and reproducible surface properties.

Photoresponsive Materials

Photoresponsive materials, which change their properties upon exposure to light, are at the forefront of developing smart materials for applications ranging from optical data storage to drug delivery. While direct research on the photoresponsive nature of this compound is not extensive, its chemical structure suggests significant potential in this area.

The photophysical properties of molecules containing both pyridine and thiophene-like (in this case, methylthio-phenyl) moieties can be tuned through chemical modification. researchgate.net One promising avenue involves the reversible oxidation and reduction of the sulfur atom in the methylthio group. Oxidation to the corresponding sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the molecule, including its absorption and emission spectra. A patent describing the oxidation of a related compound to its methylsulfonyl derivative highlights the feasibility of this chemical transformation. google.com If this oxidation could be achieved photochemically and were reversible, it would form the basis of a photochromic system.

Furthermore, the core structure of this compound can be derivatized with known photochromic units, such as azobenzenes or spiropyrans. The pyridine moiety provides a convenient attachment point for such functionalization. The resulting materials could exhibit light-controlled changes in conformation, polarity, or color, making them suitable for applications like light-activated switches and sensors.

Sensors and Probes for Chemical and Environmental Detection

The detection of specific chemical species is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. The molecular structure of this compound makes it an interesting candidate for the development of chemical sensors and probes. The pyridine nitrogen and the sulfur atom of the methylthio group can act as a bidentate or chelating ligand, capable of selectively binding to certain metal ions.

This binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or the emission of light (fluorescent probe). Research has shown that pyridine-containing compounds can act as effective fluorescent probes for the detection of heavy metal ions like mercury (Hg²⁺). nih.govnih.gov The coordination of the metal ion to the pyridine nitrogen can alter the photophysical properties of the molecule, leading to either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence.

For instance, a probe's interaction with a metal ion can disrupt a process known as photoinduced electron transfer (PET), which normally quenches fluorescence. nih.gov The binding of the target ion can inhibit PET, causing the probe to fluoresce. The specificity of the sensor can be tuned by modifying the structure of the ligand to favor binding with a particular ion. Derivatives of this compound could be synthesized to optimize their selectivity and sensitivity for specific environmental pollutants or biologically relevant ions. The development of such sensors offers the advantages of high sensitivity, rapid response, and the potential for real-time monitoring.

Table 2: Potential Sensing Applications for this compound Derivatives

Target AnalyteSensing PrinciplePotential Signal
Heavy Metal Ions (e.g., Hg²⁺) Chelation by pyridine nitrogen and sulfurFluorescence enhancement or quenching nih.govnih.gov
Protons (pH sensing) Protonation of the pyridine nitrogenChange in absorption or fluorescence spectrum researchgate.net
Organic Molecules Host-guest interactionsPerturbation of photophysical properties

Derivatization Strategies for Targeted Research Applications

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the 2-(4-(methylthio)phenyl)pyridine system can be systematically modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto either the pyridine (B92270) or the phenyl ring. These substitutions directly influence the electron density distribution within the molecule, thereby altering its reactivity, coordination ability, and photophysical properties.

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring carbons and makes the ring less reactive towards electrophilic substitution compared to benzene (B151609). stackexchange.com This effect can be either amplified or attenuated by substituents. For instance, attaching EWGs such as nitro (-NO2) or chloro (-Cl) to the 4-position of the pyridine ring further decreases the electron density on the metal center in corresponding metal complexes. nih.gov Conversely, EDGs like hydroxyl (-OH) or benzyloxy (-OBn) can increase the electron density. nih.gov

Studies on related pyridinophane structures have shown that the introduction of EWGs on the pyridine ring can enhance the catalytic activity of their iron complexes in C-C coupling reactions. nih.gov This is attributed to the modulation of the metal center's redox potential. nih.gov Similarly, research on thieno[2,3-b]pyridines has demonstrated that substituents on the phenyl ring, such as -CN, -NO2, and -CF3, significantly affect their biological activity as inhibitors. mdpi.com

The strategic placement of these groups is crucial. In electrophilic aromatic substitution on the pyridine ring, substitution generally occurs at the meta-position relative to the nitrogen atom. stackexchange.com For the phenyl ring, the existing methylthio group, a weak activating group, and the pyridine ring itself will direct incoming substituents.

Table 1: Effect of Substituents on the Electronic Properties and Reactivity of Pyridine-based Compounds

Parent Compound Family Substituent and Position Substituent Type Observed Effect Reference
Pyridinophane-Iron Complexes EWG at 4-position of pyridine Electron-Withdrawing Increased catalytic yield in C-C coupling. nih.gov
Pyridinophane-Iron Complexes EDG at 4-position of pyridine Electron-Donating Better control over reactivity and electronic properties of the metal center. nih.gov
NNN Pincer Ligands (Cu Complexes) -NO2 at 4-position of pyridine Electron-Withdrawing Decreased electron density on the N-pyridine atom, making metalation more challenging. nih.gov
NNN Pincer Ligands (Cu Complexes) -OH at 4-position of pyridine Electron-Donating Increased electron density around the Cu(II) center. nih.gov

Attachment of Reporter Groups for Analytical Detection

For analytical purposes, such as tracking the molecule in biological systems or quantifying it in complex mixtures, reporter groups can be attached to the this compound core. These groups have specific properties, like fluorescence or high mass-to-charge ratios, that facilitate detection.

One common strategy is derivatization for mass spectrometry (MS). Reagents can be used to modify the parent molecule, enhancing its volatility for gas chromatography-MS (GC-MS) or its ionization efficiency for liquid chromatography-MS (LC-MS). Silylation reagents like N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) are widely used to replace active hydrogens with a trimethylsilyl (B98337) group, increasing volatility. nih.gov For targeting hydroxyl or amine functionalities, reagents such as isonicotinoyl chloride (INC) or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can be employed to introduce a charged tag, improving ionization in electrospray MS. nih.gov

Fluorescence derivatization is another powerful technique. A fluorescent tag, or fluorophore, is covalently attached to the analyte. For example, pteridinedione derivatives have been synthesized as fluorescent derivatization reagents for amines. seikei.ac.jp A derivative of this compound containing a suitable functional handle (e.g., an amino or carboxyl group, introduced synthetically) could be reacted with such a reagent, enabling highly sensitive detection via fluorescence spectroscopy. seikei.ac.jp Reagents like 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) have also been developed to specifically modify phenolic and primary amine groups for enhanced detection. mdpi.com

Modification for Surface Immobilization and Self-Assembly

Modifying the this compound scaffold can facilitate its attachment to surfaces or drive its self-assembly into ordered supramolecular structures. These strategies are key for developing new materials with tailored optical or electronic properties.

Surface immobilization typically requires the introduction of a functional group that can form a covalent bond or a strong interaction with a specific surface. For example, a terminal thiol group could be introduced to anchor the molecule onto a gold surface. Similarly, a silane (B1218182) derivative could be used for immobilization on silica (B1680970) or glass surfaces.

The self-assembly of pyridine-containing molecules into well-defined nanostructures has been demonstrated. rsc.org The process is governed by a delicate balance of intermolecular interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. By introducing specific functional groups to the this compound core, one can control its aggregation behavior. For instance, studies on pyridine-appended fluorophores show that subtle structural changes can lead to the formation of different 1D nanostructures, which in turn dictates the material's fluorescence properties. rsc.org The self-assembly of dinuclear metallacycles can also be directed by using bipyridinium-based ligands, where π-π stacking and C-H···π interactions guide the formation of host-guest complexes. researchgate.net

Incorporation into Polymeric Structures

The incorporation of this compound as a monomeric unit into a polymer backbone is a strategy to create materials with novel properties. The electronic characteristics of the pyridine and methylthiophenyl groups can influence the photophysical and conductive properties of the resulting polymer.

Theoretical studies have shown that introducing pyridine moieties into polymer backbones can modulate their electronic and optical properties. figshare.com The electron-accepting nature of the pyridine ring can be harnessed to create donor-acceptor polymers with tailored band gaps. figshare.com

To incorporate this compound into a polymer, it must first be functionalized with polymerizable groups. For example, vinyl groups could be introduced to allow for radical polymerization, or halides could be added to enable cross-coupling polymerization methods like Suzuki or Stille coupling. Research on sterically hindered pyridines, such as 2,6-di-t-butylpyridine, has shown their use in preparing polymers via click chemistry. researchgate.net This suggests that appropriately functionalized derivatives of this compound could be valuable monomers for creating advanced polymeric materials.

Strategies for Modulating Electronic and Steric Properties

Fine-tuning the electronic and steric properties of this compound is fundamental to controlling its behavior in various applications. These two properties are often intertwined.

Steric effects are manipulated by introducing bulky substituents. These groups can influence the molecule's conformation and its ability to interact with other molecules or metal centers. For example, introducing methyl groups at the 2- and 6-positions of the pyridine ring creates steric hindrance around the nitrogen atom. rsc.org This can weaken its ability to act as a base or a ligand. researchgate.netrsc.org In one study, the formation constants of cadmium(II) complexes with 2,6-dimethylpyridine (B142122) were significantly lower than with non-sterically hindered pyridines. rsc.org This effect can also be used to control molecular geometry; bulky groups on Bodipy derivatives have been shown to prevent free rotation of an adjacent phenyl ring, locking the molecule into an orthogonal configuration and altering its spectroscopic properties. rsc.org

Table 2: Examples of Steric and Electronic Modulation in Pyridine Derivatives

System Modification Effect Property Modulated Reference
Cadmium(II) Pyridine Complexes Methyl groups at 2- and 2,6-positions of pyridine Steric hindrance Decreased complex formation constants. rsc.org
2,6-Di-t-butylpyridine Bulky t-butyl groups Steric hindrance Decreased basicity; fails to react with methyl iodide. researchgate.net
Bodipy Derivatives Methyl groups at C-1 and C-7 Steric hindrance Prevented free rotation of phenyl moiety, leading to a blue-shifted absorption band. rsc.org
Viologen Complexes π-π interactions Electronic/Steric Modulated intramolecular and intermolecular electron transfer, affecting photo-response rate. nih.govrsc.org

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of biaryl compounds is a cornerstone of organic chemistry, and future research will undoubtedly focus on more efficient and sustainable methods to produce 2-(4-(Methylthio)phenyl)pyridine and its derivatives. While traditional cross-coupling reactions like the Suzuki-Miyaura coupling are effective for creating the C-C bond between the two aromatic rings, emerging strategies promise greater atom economy and reduced waste. nih.govresearchgate.net

A primary area for exploration is the use of direct C-H activation. mdpi.com This approach avoids the need for pre-functionalized starting materials (like boronic acids or organohalides), directly coupling a C-H bond of one ring with a functionalized partner. Research could focus on palladium-catalyzed C-H arylation of pyridine (B92270) with a suitable 4-(methylthio)phenyl precursor. mdpi.com Furthermore, the thioether moiety itself can serve as a directing group, facilitating highly regioselective C-H functionalization at positions ortho to the sulfur atom, a strategy that has proven successful in related systems. nih.gov The development of catalytic systems using earth-abundant metals instead of palladium also represents a significant frontier for greener synthesis. mdpi.com

Future synthetic explorations could include:

Direct C-H Arylation: Developing catalysts for the direct coupling of pyridine with 4-thioanisole.

Thioether-Directed C-H Functionalization: Using the methylthio group to direct further substitutions on the phenyl ring.

Flow Chemistry: Implementing continuous flow reactors to optimize reaction conditions, improve safety, and enable scalable production.

Biocatalysis: Engineering enzymes, such as P450s, to perform selective and atroposelective cross-coupling reactions, offering a green alternative to traditional metal catalysis. chemrxiv.org

Discovery of Unprecedented Chemical Reactivity and Catalytic Pathways

The reactivity of this compound is largely defined by its three key features: the pyridine nitrogen, the aromatic rings, and the methylthio group. Future research is expected to uncover novel transformations by exploiting these sites.

A significant pathway for reactivity involves the sulfur atom. The methylthio group (a thioether) is readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone using common oxidants like hydrogen peroxide. nih.govnih.govresearchgate.net This transformation dramatically alters the electronic properties of the molecule, as the sulfoxide and sulfone groups are strongly electron-withdrawing. This provides a chemical switch to modulate the molecule's characteristics.

The pyridine nitrogen acts as a Lewis base and a coordination site for metal ions. This, combined with the potential for the sulfur atom to also coordinate with certain metals, makes this compound a promising candidate as a bidentate or hemilabile ligand in catalysis. The oxidation state of the sulfur could tune the ligand's electronic properties, thereby influencing the activity and selectivity of a metal catalyst it is bound to. Thioethers have also been demonstrated to be effective directing groups in asymmetric C-H activation catalysis, a pathway that could be explored to construct complex chiral molecules. nih.gov

Reaction SitePotential TransformationSignificance
Methylthio Group Oxidation to Sulfoxide (R-S(O)-CH₃)Changes electronic properties, introduces chirality at sulfur, alters solubility.
Methylthio Group Oxidation to Sulfone (R-S(O)₂-CH₃)Further alters electronic properties, increases polarity.
Pyridine Nitrogen N-OxidationModifies reactivity and coordinating ability.
Pyridine Nitrogen & Sulfur Atom Metal CoordinationFormation of novel organometallic complexes for catalysis.
Aromatic C-H Bonds C-H FunctionalizationIntroduction of new functional groups to tune properties.

Development of Advanced Spectroscopic Probes for Real-Time Analysis

There is a growing demand for fluorescent probes that can detect specific analytes or changes in the chemical environment in real-time. Both pyridine-containing molecules and sulfur-containing compounds have been independently used as core components of such probes. researchgate.netnih.gov The structure of this compound provides a unique platform for designing new spectroscopic tools.

Future research could focus on creating "turn-on" or "turn-off" fluorescent sensors based on this scaffold. For instance, the molecule in its native thioether form might be fluorescent, but upon oxidation to the sulfoxide or sulfone by reactive oxygen species (ROS), its fluorescence could be quenched or shifted. nih.gov This would create a probe for detecting oxidative stress in biological systems. rsc.org

Alternatively, the pyridine nitrogen can act as a binding site for metal ions or a sensor for pH. researchgate.netmdpi.com Coordination of an analyte to the nitrogen could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in the fluorescence emission spectrum. The development of such probes would be valuable for applications ranging from environmental monitoring to cellular imaging. rsc.org

Integration of Computational Approaches for Rational Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental work. niscair.res.in For this compound, computational approaches can accelerate research by predicting key characteristics before synthesis is undertaken. researchgate.net

Future research initiatives will heavily integrate DFT calculations to:

Predict Molecular Geometries: Determine the preferred torsional angle between the phenyl and pyridine rings and how this changes upon oxidation of the sulfur. nih.gov

Analyze Electronic Structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's photophysical properties, redox potentials, and sites of reactivity. niscair.res.innih.gov

Model Reaction Mechanisms: Elucidate the transition states and energy barriers for synthetic reactions or catalytic cycles involving the molecule, providing insights to optimize reaction conditions. nih.gov

Perform Molecular Docking: Screen for potential biological targets by simulating the binding of this compound and its derivatives to the active sites of proteins, guiding the design of new therapeutic agents. researchgate.netnih.govnih.gov

These predictive models allow for the rational design of new derivatives with tailored properties, such as specific absorption/emission wavelengths for materials science or enhanced binding affinity for drug discovery.

Application in Novel Functional Materials and Molecular Devices

The structural and electronic properties of this compound make it an attractive building block for advanced functional materials. The 2-phenylpyridine (B120327) scaffold is a well-established component in organometallic complexes, particularly those of iridium(III), used as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netdntb.gov.uabohrium.com The introduction of the methylthio group offers a new handle for tuning the emission color and efficiency of such complexes.

The molecule can also be envisioned as a monomer for the synthesis of novel polymers. miamioh.edu Thioether-containing polymers are of great interest as they can be responsive to stimuli; for example, oxidation of the thioether backbone can change the polymer's solubility and be used for controlled drug delivery. nih.govrsc.org Electropolymerization of this compound could lead to conductive or semi-conductive polymers with potential applications in sensors, organic electronics, or as corrosion-resistant coatings.

Material ClassPotential ApplicationKey Feature Utilized
Organometallic Complexes Organic Light-Emitting Diodes (OLEDs)2-Phenylpyridine scaffold for phosphorescence; sulfur for tuning.
Conducting Polymers Organic Electronics, SensorsConjugated biaryl system for charge transport.
Stimuli-Responsive Polymers Drug Delivery, Smart MaterialsOxidation of the thioether to sulfoxide/sulfone to alter polarity.
Metal-Organic Frameworks (MOFs) Gas Storage, CatalysisPyridine nitrogen as a coordinating node.

Synergistic Experimental and Theoretical Research Initiatives

The most rapid and impactful advances will come from research programs that tightly integrate experimental synthesis and characterization with theoretical modeling. nih.govacs.org Such a synergistic approach creates a powerful feedback loop. For example, computational studies can predict a series of derivatives of this compound with systematically tuned HOMO/LUMO energy gaps. nih.gov This theoretical screening would identify the most promising candidates for achieving a desired color in an OLED application.

Guided by these predictions, experimental chemists would then synthesize these specific target molecules. The resulting compounds would be characterized using spectroscopic and electrochemical methods. These experimental results would then be used to validate and refine the initial computational models, improving their predictive accuracy for future designs. This combined approach has been successfully used to understand reaction mechanisms, design catalysts, and develop new materials in related chemical systems. nih.govacs.org This strategy minimizes trial-and-error synthesis, reduces waste, and accelerates the discovery of molecules with optimal properties for any given application.

Q & A

Q. What are the most effective synthetic routes for preparing 2-(4-(Methylthio)phenyl)pyridine, and what are their key challenges?

Methodological Answer: The synthesis of this compound can involve:

  • Suzuki-Miyaura Cross-Coupling: Reacting 2-bromopyridine with 4-(methylthio)phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O under reflux. Yield optimization requires precise control of stoichiometry and inert conditions .
  • Nucleophilic Substitution: Introducing the methylthio group via reaction of 2-(4-bromophenyl)pyridine with NaSMe in DMF at elevated temperatures (~100°C). Challenges include competing side reactions (e.g., oxidation of thiols) and purification of the hydrophobic product .
  • Post-Functionalization: Methylation of 2-(4-mercaptophenyl)pyridine using methyl iodide in the presence of a base (e.g., K₂CO₃). This route requires anhydrous conditions to avoid thiol oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • ¹H NMR: The methylthio group (–SMe) protons resonate as a singlet near δ 2.5 ppm. Pyridine protons (C2-substituted) show deshielded signals between δ 8.0–8.5 ppm due to electron-withdrawing effects. Aromatic protons on the phenyl ring appear as a doublet (J ≈ 8 Hz) near δ 7.3–7.5 ppm .
  • ¹³C NMR: The methylthio carbon appears at δ 15–18 ppm, while the pyridine carbons range from δ 120–150 ppm. The quaternary carbon linking pyridine and phenyl rings is typically near δ 140 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 217.06 for C₁₂H₁₁NS) and fragmentation patterns (e.g., loss of –SMe group at m/z 182) .

Q. What purification strategies are recommended for isolating this compound with high purity?

Methodological Answer:

  • Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 9:1 to 7:3) to separate unreacted starting materials and byproducts. Monitor fractions via TLC (Rf ≈ 0.5 in hexane/EtOAc 8:2) .
  • Recrystallization: Dissolve the crude product in hot ethanol, then cool slowly to yield crystalline product. Purity >95% can be achieved with iterative recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

Methodological Answer:

  • Cross-Validation: Compare experimental X-ray diffraction data (e.g., bond lengths, angles) with computational models (DFT-optimized geometries). Discrepancies >0.05 Å in bond lengths may indicate measurement errors or polymorphism .
  • Synchrotron Refinement: High-resolution synchrotron data can resolve ambiguities in electron density maps, particularly for disordered sulfur atoms in the –SMe group .
  • Database Mining: Cross-reference with crystallographic databases (e.g., Cambridge Structural Database) to identify outliers in reported lattice parameters .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare predicted pKa (~4.0) and dipole moments with experimental values .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability of the –SMe group under varying pH and temperature conditions .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to predict binding affinities, leveraging structural analogs from terpyridine complexes .

Q. How should researchers design experiments to analyze the stability of this compound under different conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures. Monitor mass loss between 150–200°C, correlating with –SMe group degradation .
  • Oxidative Resistance: Expose the compound to H₂O₂ (3% v/v) and track oxidation to sulfone derivatives via HPLC-MS. Use UV-Vis spectroscopy to quantify reaction kinetics .
  • pH-Dependent Studies: Dissolve the compound in buffered solutions (pH 2–12) and analyze hydrolytic stability via ¹H NMR over 24 hours. Acidic conditions may protonate the pyridine ring, altering reactivity .

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